8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
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Overview
Description
8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride is a heterocyclic compound that belongs to the class of triazolopyrazinesThe unique structural features of this compound, including the trifluoromethyl group and the triazolopyrazine core, contribute to its biological activity and make it a valuable target for drug development .
Preparation Methods
The synthesis of 8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the cyclization of a hydrazine derivative with an appropriate aldehyde or ketone to form the triazole ring.
Introduction of the pyrazine ring: The triazole intermediate is then reacted with a suitable reagent to introduce the pyrazine ring, forming the triazolopyrazine core.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors and other advanced techniques to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Biological Research: The compound’s ability to inhibit specific kinases makes it a valuable tool for studying signaling pathways involved in cancer and other diseases.
Industrial Applications: Due to its unique structural properties, this compound may also find applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves the inhibition of specific kinases, particularly c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, the compound can disrupt these pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar compounds to 8-Ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride include other triazolopyrazine derivatives, such as:
Foretinib: A known kinase inhibitor with a similar triazolopyrazine core.
Compound 17l: Another triazolopyrazine derivative with potent kinase inhibitory activity.
Compound 22i: A triazolopyrazine derivative bearing a 4-oxo-pyridazinone moiety, showing significant anti-tumor activity.
The uniqueness of this compound lies in its specific functional groups and their contribution to its biological activity. The presence of the trifluoromethyl group, in particular, enhances its potency and selectivity as a kinase inhibitor .
Properties
Molecular Formula |
C8H12ClF3N4 |
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Molecular Weight |
256.65 g/mol |
IUPAC Name |
8-ethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C8H11F3N4.ClH/c1-2-5-6-13-14-7(8(9,10)11)15(6)4-3-12-5;/h5,12H,2-4H2,1H3;1H |
InChI Key |
FICKZNMHHQMJJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=NN=C(N2CCN1)C(F)(F)F.Cl |
Origin of Product |
United States |
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